molecular formula C13H13F3N2O2S B2442503 Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate CAS No. 625377-27-7

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate

Cat. No.: B2442503
CAS No.: 625377-27-7
M. Wt: 318.31
InChI Key: OKYCGSKDMSTATQ-UHFFFAOYSA-N
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Description

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate typically involves multiple steps. One common synthetic route includes the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthiol with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields .

Scientific Research Applications

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The cyano group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate can be compared with other similar compounds, such as:

    Ethyl 3-[3-cyano-6-methyl-2-pyridylthio]propanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 3-[3-cyano-4-(trifluoromethyl)-2-pyridylthio]propanoate: The position of the methyl group is different, which can affect the compound’s reactivity and interactions.

    Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]butanoate:

Properties

IUPAC Name

ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S/c1-3-20-11(19)4-5-21-12-9(7-17)10(13(14,15)16)6-8(2)18-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYCGSKDMSTATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC1=NC(=CC(=C1C#N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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